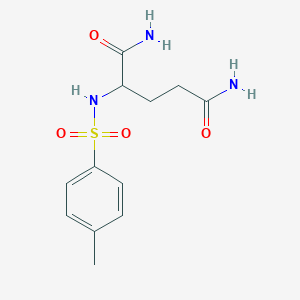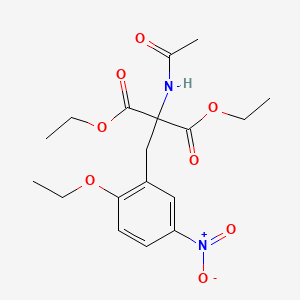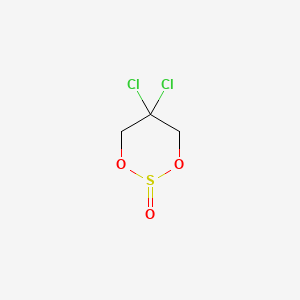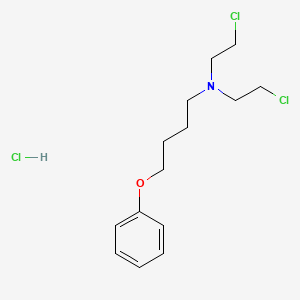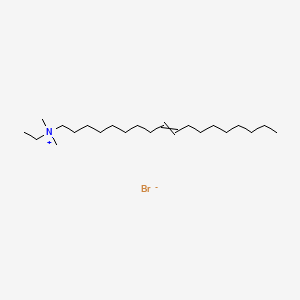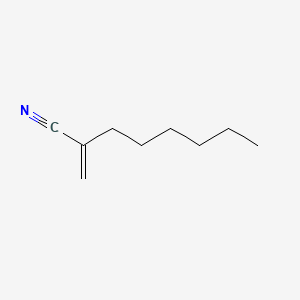
Octanenitrile, 2-methylene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octanenitrile, 2-methylene-: is an organic compound with the molecular formula C₉H₁₅N It is a nitrile derivative, characterized by the presence of a methylene group attached to the octanenitrile backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Octanenitrile, 2-methylene- can be achieved through a one-pot method from Baylis-Hillman bromides. The reaction involves the treatment of Baylis-Hillman bromides with 1,4-diazabicyclo[2.2.2]octane (DABCO) followed by sodium borohydride in aqueous media (tetrahydrofuran:water, 1:1) at room temperature . This method is efficient and yields high amounts of the desired product.
Industrial Production Methods: While specific industrial production methods for Octanenitrile, 2-methylene- are not extensively documented, the general approach involves similar synthetic routes as described above, with potential scaling up using continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Octanenitrile, 2-methylene- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the nitrile group into other functional groups such as carboxylic acids.
Reduction: Reduction of the nitrile group can lead to the formation of primary amines.
Substitution: The methylene group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or alcohols are used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Primary amines.
Substitution: Various substituted nitriles and other derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Octanenitrile, 2-methylene- is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers .
Biology and Medicine:
Industry: In the industrial sector, Octanenitrile, 2-methylene- is utilized in the production of specialty chemicals and materials, including liquid crystalline polymers .
Wirkmechanismus
The mechanism of action of Octanenitrile, 2-methylene- involves its interaction with various molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Octanenitrile: A simpler nitrile without the methylene group.
Heptanenitrile: A shorter-chain nitrile.
Nonanenitrile: A longer-chain nitrile.
Uniqueness: Octanenitrile, 2-methylene- is unique due to the presence of the methylene group, which imparts additional reactivity and versatility in chemical synthesis compared to its simpler counterparts .
Eigenschaften
CAS-Nummer |
5633-86-3 |
|---|---|
Molekularformel |
C9H15N |
Molekulargewicht |
137.22 g/mol |
IUPAC-Name |
2-methylideneoctanenitrile |
InChI |
InChI=1S/C9H15N/c1-3-4-5-6-7-9(2)8-10/h2-7H2,1H3 |
InChI-Schlüssel |
JEKLNUVCTRHZFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-ethylpiperazin-1-yl)phenyl]-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-acetamide](/img/structure/B14726247.png)
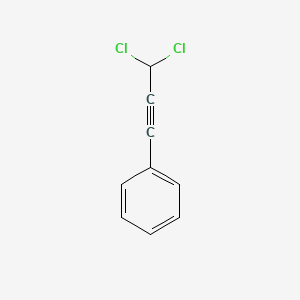



![5,6-Dibromo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14726269.png)
